

Spectroscopic Profile of 4-(Cbz-amino)-1-benzylpiperidine: A Technical Guide

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Compound of Interest

Compound Name: 4-(Cbz-amino)-1-benzylpiperidine

Cat. No.: B028577

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Disclaimer: Direct experimental spectroscopic data for **4-(Cbz-amino)-1-benzylpiperidine** (benzyl (1-benzylpiperidin-4-yl)carbamate) is not readily available in public databases. The data presented herein is a projection based on the analysis of structurally related compounds, including 4-amino-1-benzylpiperidine and various benzyl carbamates, combined with established principles of spectroscopic interpretation. This guide is intended for research and development professionals for the purpose of anticipating spectral features for this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-(Cbz-amino)-1-benzylpiperidine**.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.40 - 7.25	m	10H	Ar-H (Cbz and Benzyl)
~ 5.10	s	2H	O-CH ₂ -Ph (Cbz)
~ 4.80	d	1H	NH-COO
~ 3.70	m	1H	Piperidine CH-N
~ 3.50	s	2H	N-CH ₂ -Ph (Benzyl)
~ 2.85	m	2H	Piperidine CH ₂ -N (axial)
~ 2.15	t	2H	Piperidine CH ₂ -N (equatorial)
~ 1.95	m	2H	Piperidine -CH ₂ -CH- (axial)
~ 1.50	m	2H	Piperidine -CH ₂ -CH- (equatorial)

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The multiplicity of the NH proton may vary and its signal may be broad.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 155.5	C=O (Carbamate)
~ 138.0	Quaternary Ar-C (Benzyl)
~ 136.5	Quaternary Ar-C (Cbz)
~ 129.0	Ar-CH (Benzyl)
~ 128.5	Ar-CH (Cbz)
~ 128.2	Ar-CH (Cbz)
~ 127.0	Ar-CH (Benzyl)
~ 67.0	O-CH ₂ -Ph (Cbz)
~ 63.0	N-CH ₂ -Ph (Benzyl)
~ 52.5	Piperidine CH ₂ -N
~ 48.0	Piperidine CH-N
~ 32.0	Piperidine -CH ₂ -CH-

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies

Frequency (cm ⁻¹)	Intensity	Assignment
~ 3350	Medium	N-H Stretch (Amide)
~ 3060, 3030	Medium	C-H Stretch (Aromatic)
~ 2940, 2860	Medium	C-H Stretch (Aliphatic)
~ 1700	Strong	C=O Stretch (Carbamate)
~ 1520	Strong	N-H Bend (Amide II)
~ 1600, 1495, 1450	Medium	C=C Stretch (Aromatic)
~ 1250	Strong	C-O Stretch (Ester)
~ 1040	Medium	C-N Stretch
~ 740, 700	Strong	C-H Out-of-plane Bend (Monosubstituted Benzene)

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment Ion	Notes
324	[M] ⁺	Molecular Ion
233	[M - C ₇ H ₇] ⁺	Loss of the benzyl group from the piperidine nitrogen
190	[M - C ₈ H ₇ O ₂] ⁺	Loss of the Cbz-oxy group
175	[C ₁₂ H ₁₇ N ₂] ⁺	Fragment corresponding to 4-amino-1-benzylpiperidine cation radical
108	[C ₇ H ₈ O] ⁺	Benzyl alcohol cation radical
91	[C ₇ H ₇] ⁺	Tropylium ion (rearranged benzyl cation), often the base peak

Experimental Protocols

A plausible synthetic route to **4-(Cbz-amino)-1-benzylpiperidine** is the N-protection of 4-amino-1-benzylpiperidine using benzyl chloroformate. The following is a general procedure based on standard protocols for Cbz-protection of amines.^{[1][2][3][4]}

Synthesis of 4-(Cbz-amino)-1-benzylpiperidine

Materials:

- 4-Amino-1-benzylpiperidine
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO_3) or other suitable base (e.g., triethylamine)
- Dichloromethane (DCM) or other suitable solvent (e.g., THF, 1,4-dioxane)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 4-amino-1-benzylpiperidine (1.0 equivalent) in dichloromethane.
- Add sodium bicarbonate (2.0-3.0 equivalents) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise to the cooled, stirring solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

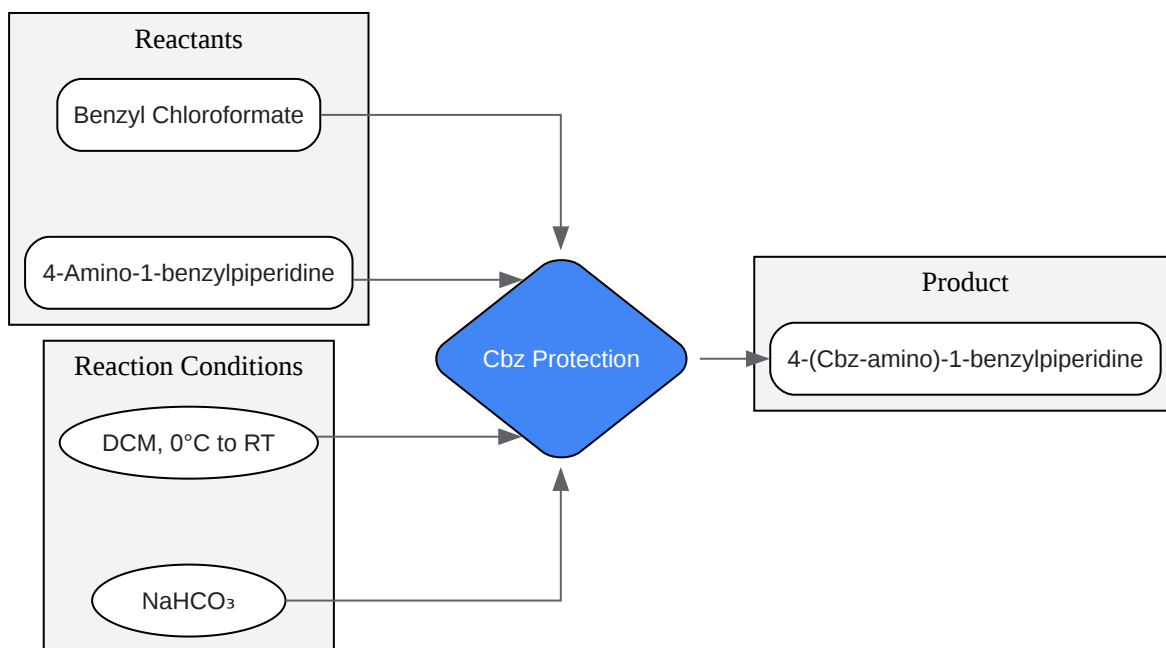
- Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- The crude **4-(Cbz-amino)-1-benzylpiperidine** can be purified by column chromatography on silica gel or by recrystallization.

Characterization:

The purified product would then be characterized by NMR, IR, and MS to confirm its structure, with expected results similar to those outlined in Section 1.0.

Synthesis Workflow Visualization

The following diagram illustrates the synthesis of **4-(Cbz-amino)-1-benzylpiperidine** from 4-amino-1-benzylpiperidine.



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